molecular formula C11H12O8P2 B1201563 Menadiol diphosphate CAS No. 84-98-0

Menadiol diphosphate

Cat. No. B1201563
CAS RN: 84-98-0
M. Wt: 334.16 g/mol
InChI Key: JTNHOVZOOVVGHI-UHFFFAOYSA-N
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Description

2-Methyl-1, 4-naphthalenediol bis(dihydrogen phosphate), also known as menadiol diphosphate ion or synkavite, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2-Methyl-1, 4-naphthalenediol bis(dihydrogen phosphate) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methyl-1, 4-naphthalenediol bis(dihydrogen phosphate) is primarily located in the cytoplasm.
Menadiol sodium diphosphate is a member of naphthalenes.

Scientific Research Applications

  • Histochemistry and Immunohistochemistry Applications :

    • Menadiol diphosphate has been identified as a new substrate for nonspecific alkaline phosphatase. It has been shown to be stable and effective for qualitative and semiquantitative histochemistry, as well as for the immunohistochemistry of enzymes and cytoskeletal proteins. This is significant for histochemical methods involving nitro-blue tetrazolium (NBT) and other tetrazolium salts, offering a superior alternative to existing methods (Dikow, Gossrau, & Frank, 2006).
  • Synthesis and Preparation Methods :

    • Improved methods for preparing water-soluble menadiol sodium diphosphate have been reported. This includes processes such as reduction and phosphorylation, highlighting advances in the synthesis of this compound with potential implications for its broader application (Li, 2000).
  • Green Chemistry and Drug Solubility :

    • Menadiol diphosphate has been involved in studies exploring green chemistry approaches. For instance, its pegylation, a method used to enhance drug solubility and bioavailability, has been discussed as part of a green synthetic approach (Niemczyk & Van Arnum, 2008).
  • Analytical Techniques in Pharmacokinetics :

    • Analytical methods for quantifying menadiol diphosphate in human plasma have been developed, utilizing techniques like liquid chromatography-tandem mass spectrometry. This is crucial for clinical pharmacokinetic studies and further research on menadiol diphosphate and its analogs (Liu, Wang, & Ding, 2014).
  • Metabolic Pathways and Enzymatic Reactions :

    • Research has been conducted on the metabolism of menadiol diphosphate, particularly its glucuronidation, which is a detoxification process. Such studies are important for understanding the metabolic pathways and potential therapeutic applications of menadiol (Nishiyama et al., 2008).
  • Agricultural Applications :

    • Studies have shown that exogenous application of menadiol diacetate, a derivative of menadiol diphosphate, can enhance growth and yield in plants like cucumber by mitigating lead toxicity and altering nutrient acquisition (Khaliq et al., 2021).
  • Electrochemical Properties :

    • The redox behavior of menadiol derivatives has been investigated, providing insights into their electrochemical properties. Such studies are essential for developing new applications in materials science and electrochemistry (Munir et al., 2013).

properties

CAS RN

84-98-0

Product Name

Menadiol diphosphate

Molecular Formula

C11H12O8P2

Molecular Weight

334.16 g/mol

IUPAC Name

(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate

InChI

InChI=1S/C11H12O8P2/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17)

InChI Key

JTNHOVZOOVVGHI-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O

Other CAS RN

84-98-0

Related CAS

131-13-5 (tetra-hydrochloride salt)

synonyms

2-methyl-1,4-naphthohydroquinone
2-methyl-1,4-naphthoquinol
dihydrovitamin K3
menadiol
menadiol diphosphate
menadiol diphosphate ion
menadiol diphosphate, monosodium salt
menadiol diphosphate, tetrasodium salt
menadiol, (-1)-ion
menadiol, monopotassium salt
naphtadon
reduced menadione
Synkavit
Synkavite

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menadiol diphosphate
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Reactant of Route 3
Menadiol diphosphate
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Reactant of Route 5
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Reactant of Route 6
Menadiol diphosphate

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